4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
CAS No.: 899975-54-3
Cat. No.: VC4335201
Molecular Formula: C20H14FN3O3S
Molecular Weight: 395.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899975-54-3 |
|---|---|
| Molecular Formula | C20H14FN3O3S |
| Molecular Weight | 395.41 |
| IUPAC Name | 4-ethyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H14FN3O3S/c1-2-14-19(28-24-23-14)20(26)22-16-13-5-3-4-6-15(13)27-18(16)17(25)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H,22,26) |
| Standard InChI Key | HKUZKMLJANPKLE-UHFFFAOYSA-N |
| SMILES | CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule’s backbone consists of three primary components:
-
Benzofuran system: A bicyclic structure featuring fused benzene and furan rings, contributing aromatic stability and planar geometry.
-
1,2,3-Thiadiazole moiety: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for electronic delocalization and metabolic resistance.
-
4-Fluorobenzoyl group: A fluorine-substituted aromatic ketone, enhancing lipophilicity and modulating electronic effects.
The ethyl group at position 4 of the thiadiazole ring introduces steric bulk, potentially influencing receptor binding kinetics.
Table 1: Molecular Descriptors
Spectroscopic Fingerprints
While experimental spectral data remain unpublished, computational predictions suggest:
-
¹H NMR: Distinct signals for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), aromatic protons (δ 7.1–8.3 ppm), and amide NH (δ 10.1–10.3 ppm).
-
IR: Stretching vibrations at ~1700 cm⁻¹ (amide C=O), ~1650 cm⁻¹ (benzoyl C=O), and ~1250 cm⁻¹ (C-F).
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis involves sequential construction of the benzofuran and thiadiazole systems, followed by amide coupling:
-
Benzofuran precursor: Prepared via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives.
-
Thiadiazole-5-carboxylic acid: Synthesized through cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions .
-
Amide bond formation: Achieved using carbodiimide coupling agents (e.g., EDC/HOBt) between the benzofuran amine and thiadiazole carboxylic acid.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran formation | H₂SO₄, 110°C, 6 hr | 68–72 |
| Thiadiazole synthesis | POCl₃, DMF, reflux, 8 hr | 55–60 |
| Amide coupling | EDC, HOBt, DMF, rt, 24 hr | 45–50 |
Industrial Scalability Challenges
Large-scale production faces hurdles:
-
Purification: Column chromatography remains necessary due to polar byproducts, complicating continuous manufacturing.
-
Fluorine handling: Requires specialized equipment for safe 4-fluorobenzoyl chloride utilization .
Physicochemical Profiling
Stability Assessment
-
Photodegradation: Benzofuran and thiadiazole systems show UV sensitivity (λmax 270–310 nm), requiring light-protected storage .
-
Hydrolytic stability: Amide bond resists hydrolysis at pH 2–9 over 48 hr, but degrades under strong acidic/basic conditions (pH <1 or >12).
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Proposed modifications to enhance bioactivity:
-
Fluorine replacement: Testing –Cl, –CF₃, or –OCF₃ at benzoyl para-position to modulate steric/electronic profiles .
-
Thiadiazole substitution: Introducing methyl or phenyl groups at position 3 to alter ring electronics .
Formulation Development
-
Nanoparticulate systems: PLGA nanoparticles (150–200 nm) could improve aqueous solubility and bioavailability.
-
Prodrug approaches: Esterification of the carboxamide to enhance intestinal absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume